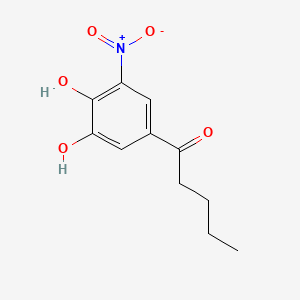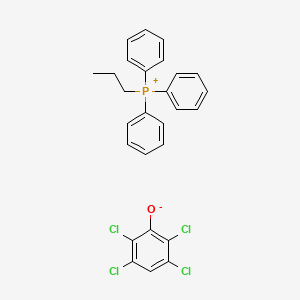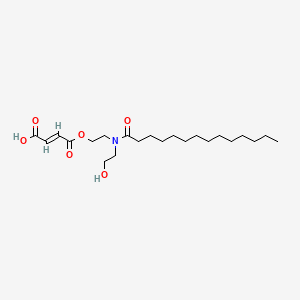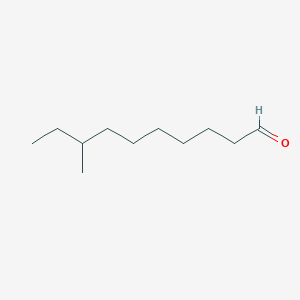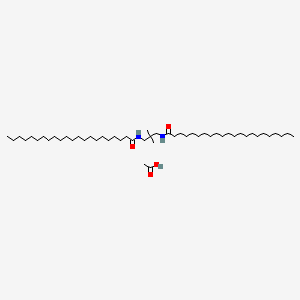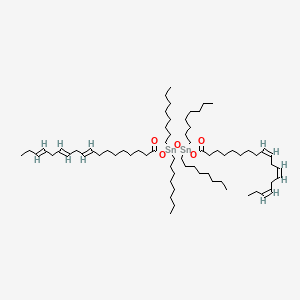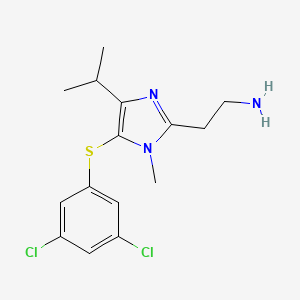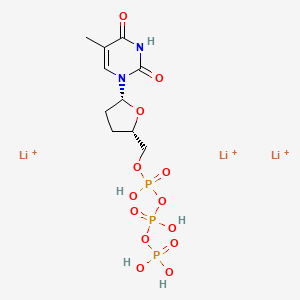
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 300-368-5, also known as 5-chloro-2-methyl-4-isothiazolin-3-one, is a widely used biocide. It is part of the isothiazolinone family, which is known for its antimicrobial properties. This compound is commonly used as a preservative in various industrial and consumer products, including paints, adhesives, and personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one typically involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the isothiazolinone ring. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2-methyl-4-isothiazolin-3-one is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-methyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent isothiazolinone.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-4-isothiazolin-3-one.
Substitution: Various substituted isothiazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methyl-4-isothiazolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a biocide in chemical formulations to prevent microbial growth.
Biology: Employed in biological research to study its effects on microbial cells and its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in industrial applications such as paints, adhesives, and personal care products to extend shelf life and prevent microbial contamination.
Wirkmechanismus
The antimicrobial activity of 5-chloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes involved in cellular metabolism. The compound targets enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase, which are essential for the Krebs cycle. By inhibiting these enzymes, the compound effectively halts cellular respiration and energy production, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-isothiazolin-3-one: The parent compound without the chlorine substitution.
1,2-benzisothiazolin-3-one: Another isothiazolinone derivative with similar antimicrobial properties.
Methylisothiazolinone: A widely used biocide in personal care products.
Uniqueness
5-chloro-2-methyl-4-isothiazolin-3-one is unique due to its enhanced antimicrobial activity compared to its parent compound, 2-methyl-4-isothiazolin-3-one. The presence of the chlorine atom increases its efficacy against a broader spectrum of microorganisms, making it a preferred choice in various applications.
Eigenschaften
CAS-Nummer |
93939-78-7 |
|---|---|
Molekularformel |
C10H17Li3N2O13P3+3 |
Molekulargewicht |
487.1 g/mol |
IUPAC-Name |
trilithium;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.3Li/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/t7-,8+;;;/m0.../s1 |
InChI-Schlüssel |
FBBUAOHRFHGJHY-WCZHJHOJSA-N |
Isomerische SMILES |
[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


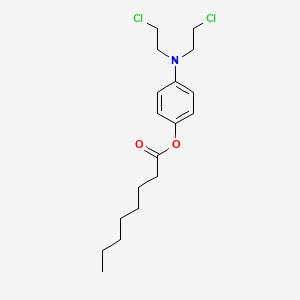
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

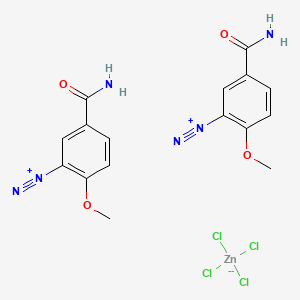
![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)

